(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position, a 2-chloroacetylated ethylamine moiety at the 3-position, and an (S)-configured stereocenter. It serves as a key intermediate in organic synthesis, particularly in medicinal chemistry for the development of protease inhibitors, receptor agonists/antagonists, and other bioactive molecules . Its tert-butyl ester group enhances solubility in organic solvents during synthetic workflows, while the chloroacetyl group enables nucleophilic substitution reactions for further functionalization.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYBKCXUPUDMP-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride.
Attachment of the Ethyl-amino Group: The ethyl-amino group is attached through an amination reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Modifications
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Stability and Commercial Availability
- The target compound and several analogs (e.g., Refs 10-F081404, 10-F080748) are listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or stability during storage .
- Compounds with methanesulfonyl groups (e.g., 3-(methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester) exhibit higher hydrolytic stability compared to chloroacetyl derivatives, as seen in .
Biological Activity
(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, known by its CAS number 1354001-28-7, is a compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester, which may influence its interactions in biological systems.
- Molecular Formula : C13H23ClN2O3
- Molecular Weight : 290.79 g/mol
- Structure : The compound's structure includes functional groups that suggest possible interactions with enzymes or receptors, making it a candidate for further pharmacological research.
Antiviral and Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antiviral and antimicrobial properties. For instance, related compounds have shown activity against various viruses and bacterial strains.
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Antiviral Activity :
- A study highlighted the antiviral potential of β-amino acid derivatives, indicating that structural modifications can enhance their efficacy against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .
- The compound's structural features may allow it to mimic substrates or inhibitors in viral replication processes.
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Antimicrobial Activity :
- Compounds similar to this compound have demonstrated antibacterial effects. The presence of the chloroacetyl group is particularly noted for enhancing antimicrobial properties .
Inhibition Mechanisms
The mechanisms through which this compound exerts its biological activity are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : Its structure allows potential binding to biological receptors, influencing various physiological pathways.
Study on Antiviral Activity
In a controlled study involving pyrrolidine derivatives, several compounds were evaluated for their ability to inhibit viral replication. The following table summarizes key findings related to the antiviral efficacy of these compounds:
| Compound Name | IC50 (μM) | Virus Targeted | Notes |
|---|---|---|---|
| A-87380 | 50 | Neuraminidase | Modestly active inhibitor |
| Compound 5 | 500 | HSV-1 | Highest anti-HSV-1 activity among tested esters |
| Compound 6 | Varies | TMV | Higher activity than commercial agents |
These findings suggest that modifications to the pyrrolidine structure can significantly impact biological activity, warranting further exploration of this compound in drug development.
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of structurally similar compounds indicated that the introduction of specific substituents could enhance efficacy against common bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
